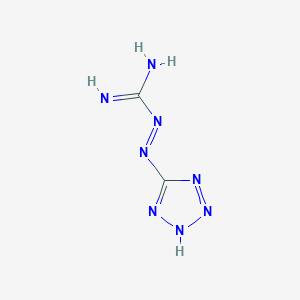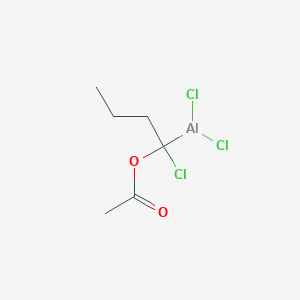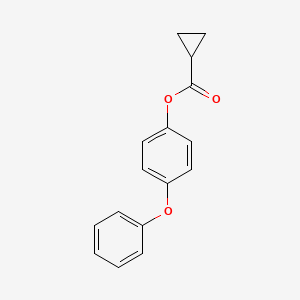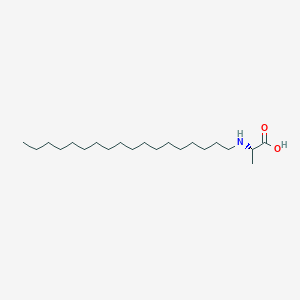
Dimethyl 2-benzylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-benzylidenebutanedioate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzylidene group attached to a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-benzylidenebutanedioate can be synthesized through several methods. One common approach involves the condensation reaction between dimethyl butanedioate and benzaldehyde in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-benzylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-benzylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which dimethyl 2-benzylidenebutanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylidene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,3-O-benzylidene-D-tartrate
- Dimethyl fumarate
- Dimethyl maleate
Uniqueness
Dimethyl 2-benzylidenebutanedioate is unique due to its specific structural features, such as the benzylidene group attached to the butanedioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Eigenschaften
IUPAC Name |
dimethyl 2-benzylidenebutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWEPHOGQWJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405588 |
Source


|
| Record name | Dimethyl 2-benzylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65859-90-7 |
Source


|
| Record name | Dimethyl 2-benzylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)


![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)


![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)

![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
